Computed LogP (XLogP3‑AA / cLogP) Differentiation: 4‑Fluoro‑3‑methylphenyl vs. Mono‑Substituted Analogs
The target compound exhibits a computed logP of 3.19 (Leyan cLogP), which is 0.31 units higher than the 4‑fluorophenyl analog (logP 2.88) and 0.14 units higher than the 3‑methylphenyl analog (logP 3.05), both determined by the same vendor using a consistent computational pipeline . This quantifiable increase in lipophilicity arises from the synergistic contribution of the electron‑withdrawing fluorine and the electron‑donating methyl group on the aryl ring.
| Evidence Dimension | Computed logP (cLogP/ALogP) |
|---|---|
| Target Compound Data | logP = 3.19 |
| Comparator Or Baseline | 4‑Fluorophenyl analog: logP = 2.88; 3‑Methylphenyl analog: logP = 3.05 |
| Quantified Difference | ΔlogP = +0.31 vs. 4‑fluorophenyl analog; ΔlogP = +0.14 vs. 3‑methylphenyl analog |
| Conditions | Leyan proprietary computational chemistry module (single‑source methodology) |
Why This Matters
Higher logP is associated with increased passive membrane permeability and potential for blood‑brain barrier penetration, a critical design parameter for CNS‑targeted drug discovery programs.
